![molecular formula C22H22ClN5O2 B1139445 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide CAS No. 1260530-25-3](/img/structure/B1139445.png)
2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a][1,4]benzodiazepine class . These compounds are known to affect the gamma-aminobutyric acid receptor-ionophore complex .
Synthesis Analysis
While specific synthesis methods for this compound are not available, [1,2,4]triazolo[4,3-a][1,4]benzodiazepines can be synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Another method involves the annulation of nitriles with hydrazines .Scientific Research Applications
Metabolic Studies and Biotransformation
Metabolic studies of related benzodiazepines have led to the identification of various hydroxylation products and ring-opened metabolites. These studies are crucial for understanding the biotransformation pathways in different species, including humans, dogs, and rats (Kanai, 1974).
Pharmacological Evaluation
Pharmacological evaluations of benzodiazepine derivatives have shown that certain modifications in their chemical structure can lead to significant changes in their pharmacological activities. This includes their potential as antianxiety agents, as demonstrated in a series of substituted benzodiazepines (Hester et al., 1980).
Structural Optimization for Specific Receptor Affinity
Structural optimization studies have been conducted to enhance the affinity of benzodiazepine derivatives for specific receptors, such as platelet activating factor (PAF) receptors. This approach helps in developing compounds with targeted therapeutic applications (Kawakami et al., 1996).
Synthesis and Chemical Properties
The synthesis of benzodiazepine derivatives, including their various structural forms, has been extensively studied. These studies contribute to the understanding of the chemical properties and potential therapeutic applications of these compounds (Khan et al., 2017).
Crystallographic Studies
Crystallographic studies provide detailed insights into the molecular structure of benzodiazepine derivatives. This information is crucial for understanding the interaction of these compounds with biological targets (Benelbaghdadi et al., 1998).
Hydrolysis Mechanisms
Understanding the hydrolysis mechanisms of benzodiazepines helps in predicting their stability and reactivity under different physiological conditions (Jiménez et al., 1987).
Antimicrobial Activities
Some benzodiazepine derivatives exhibit antimicrobial activities. Research in this area explores the potential of these compounds in combating microbial infections (Bektaş et al., 2007).
Anti-inflammatory Effects
Certain benzodiazepine derivatives have been found to exhibit anti-inflammatory effects. These effects are mediated by inhibiting pro-inflammatory cytokine production, making them potential candidates for anti-inflammatory therapies (Fruscella et al., 2001).
Future Directions
properties
IUPAC Name |
2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQFGUYHFJNHI-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C[C@@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680634 | |
Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
CAS RN |
1260530-25-3 | |
Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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